Acyclovir-d4 N,O-Diacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

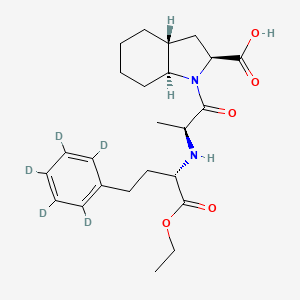

Acyclovir-d4 N,O-Diacetate is a deuterated form of Acyclovir, an antiviral drug widely used to treat infections caused by herpes simplex virus and varicella-zoster virus. The deuterated form, this compound, is primarily used in scientific research as a labeled compound to study metabolic pathways and for use in various analytical techniques.

生化分析

Biochemical Properties

Acyclovir-d4 N,O-Diacetate interacts with various biomolecules in the body. It diffuses freely into cells and is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This selective conversion lends specificity to the drug’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to decrease the growth and proliferation rate of cells and correlates with the upregulated levels of apoptosis-associated cytokine Caspase-3 . Moreover, it inhibits colony formation ability and cell invasion capacity of the cancer cells while enhancing the expression of E-cadherin protein in MCF7 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to acyclovir monophosphate by virally-encoded thymidine kinase after intracellular uptake . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, neurotoxicity developed with a delay of 24 to 48 hours after acyclovir peak serum concentrations . This delay could explain the wide range of acyclovir levels reported in similar cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, Acyclovir (5 mg/kg) reduces viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is 15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir-d4 N,O-Diacetate involves the acylation of guanine derivatives. One common method includes the acylation of guanine to form N,N’-diacetylguanine using acetic anhydride (Ac2O). This intermediate is then condensed with 2-acetoxyethoxymethyl chloride in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) to yield N2,O-diacetylacyclovir .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .

化学反应分析

Types of Reactions: Acyclovir-d4 N,O-Diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form Acyclovir-d4 and acetic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.

Substitution: The acetate groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products:

Hydrolysis: Acyclovir-d4 and acetic acid.

Substitution: Various substituted derivatives of Acyclovir-d4 depending on the nucleophile used.

科学研究应用

Acyclovir-d4 N,O-Diacetate has several applications in scientific research:

Chemistry: Used as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Helps in studying the metabolic pathways of Acyclovir in biological systems through stable isotope labeling.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Acyclovir in the body.

Industry: Employed in the development of new antiviral drugs and in quality control processes for existing medications.

作用机制

Acyclovir-d4 N,O-Diacetate, like Acyclovir, exerts its antiviral effects by inhibiting viral DNA polymerase. The compound is converted to Acyclovir monophosphate by viral thymidine kinase. This is further phosphorylated to Acyclovir triphosphate, which is incorporated into viral DNA, leading to premature chain termination and inhibition of viral DNA synthesis .

相似化合物的比较

Acyclovir: The parent compound, widely used as an antiviral medication.

Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections.

Valacyclovir: A prodrug of Acyclovir with better oral bioavailability.

Uniqueness: Acyclovir-d4 N,O-Diacetate is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium atoms provide a distinct mass difference, aiding in the precise quantification and tracking of the compound in various systems .

属性

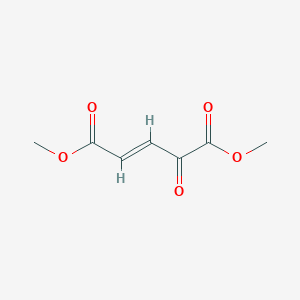

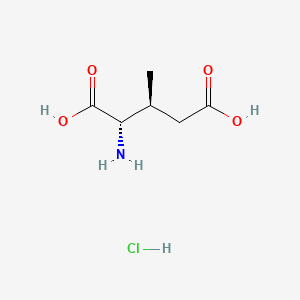

IUPAC Name |

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)

![[(2S,4S,5R,6S)-4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B562694.png)

![3,5-PYRIDINEDICARBOXYLICACID, 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-, METHYL1-(PHENYLMETHYL)-3-PYRROLIDINYL ESTER, MONOHYDROCHLORIDE, [R-(R*,S*)]- (9CI)](/img/structure/B562695.png)

![4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic Acid, 5,5-Dimethyl Ketal](/img/structure/B562710.png)